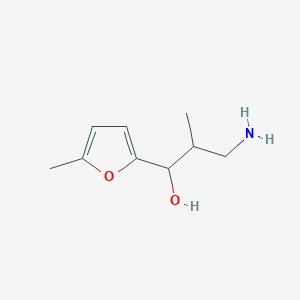
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a furan ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with a suitable amine and reducing agent. One common method includes the reductive amination of 5-methylfurfural with 2-methylpropan-1-amine in the presence of a reducing agent like sodium borohydride . The reaction is usually carried out in a solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents can also be tailored to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, or other electrophiles.
Major Products Formed
Oxidation: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-one.
Reduction: Formation of 3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-amine.
Substitution: Formation of various amides or other substituted derivatives.
Scientific Research Applications
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methyl-1-(3-methylfuran-2-yl)propan-1-ol
- 3-Amino-2-[(5-methylfuran-2-yl)methyl]propan-1-ol
- 1-(5-Methylfuran-2-yl)propan-1-ol
Uniqueness
3-Amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol is unique due to its specific substitution pattern on the furan ring and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound with a wide range of applications in various fields.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-6(5-10)9(11)8-4-3-7(2)12-8/h3-4,6,9,11H,5,10H2,1-2H3 |
InChI Key |
BAOUCGZVAROPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


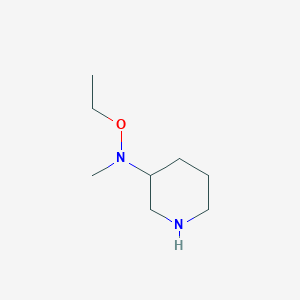
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)
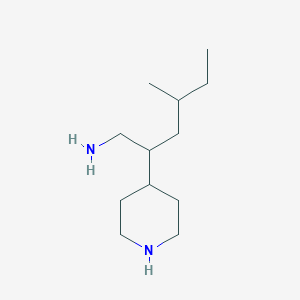
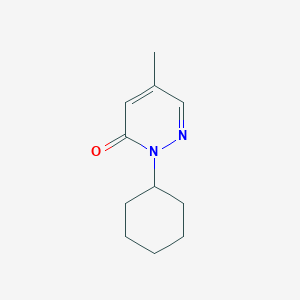
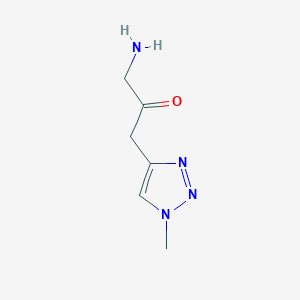
![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)
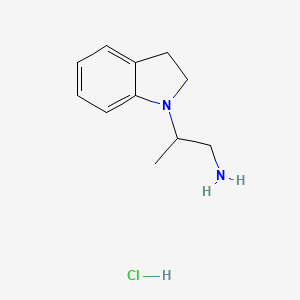
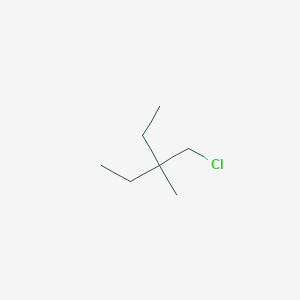

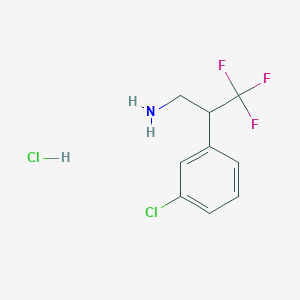

![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
